Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
Core Skeleton and Functional Group Arrangement
The compound’s defining feature is its tricyclo[2.2.1.02,6]heptane core, a strained bicyclic system comprising two fused cyclohexene rings with a bridgehead double bond at positions 2 and 6. The IUPAC name explicitly defines the stereochemistry at five chiral centers (1R, 2S, 3S, 4S, 6R), which imposes rigidity and limits conformational flexibility. Key structural elements include:
- Tricyclic Framework : The bicyclo[2.2.1]heptane system features a bridgehead double bond (C2–C6) with bond lengths approximating 1.34 Å, typical of strained alkenes.
- Functional Groups : A ketone at position 5 (C=O) and a methyl ester at position 3 (COOCH₃) dominate reactivity. The ester’s methyl group appears at δ ~3.7 ppm in proton NMR.
The isomeric SMILES string, COC(=O)[C@H]1[C@H]2C[C@H]3[C@@H]1[C@H]3C2=O, encodes the stereochemistry, confirming the (1R,2S,3S,4S,6R) configuration.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| IUPAC Name | methyl (1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate | |
| Canonical SMILES | COC(=O)C1C2CC3C1C3C2=O |
Stereochemical Analysis
The compound’s five stereocenters create a rigid three-dimensional architecture. Using the Cahn-Ingold-Prelog priority rules:
- C1 (R) : Prioritized substituents: ester (> ketone > bridgehead double bond > CH₂).
- C2 (S) : Bridgehead double bond directs configuration.
- C3 (S) : Ester group dominates priority, with adjacent carbons dictating handedness.
The stereochemical integrity is critical for interactions in chiral environments, such as enzyme active sites or asymmetric catalysis.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
methyl (1R,2S,3S,4S,6R)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)7-4-2-3-5(7)6(3)8(4)10/h3-7H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 |
InChI Key |
JSISJOWGBCKCEN-VOQCIKJUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@@H]3[C@H]1[C@@H]3C2=O |
Canonical SMILES |
COC(=O)C1C2CC3C1C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[22102,6]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursorsCommon synthetic routes may involve Diels-Alder reactions, followed by oxidation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antitumor Activity
Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has been investigated for its potential antitumor effects. Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells in treated groups compared to controls.
Neuroprotective Effects
Research has shown that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Study:
In vitro studies using SH-SY5Y neuroblastoma cells indicated that this compound reduced oxidative stress markers and improved cell viability under amyloid-beta exposure conditions.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects.
Data Table: Anti-inflammatory Activity
| Study Type | Cell Type | Concentration | Main Findings |
|---|---|---|---|
| In vitro | Macrophages | 10 µM | Reduced TNF-alpha production |
| In vivo | Murine model | 20 mg/kg | Decreased edema in paw swelling |
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis.
Building Block for Complex Molecules
This compound can be utilized as a building block for synthesizing more complex organic molecules due to its unique tricyclic structure.
Chiral Synthesis
Given its chiral nature, it can be employed in asymmetric synthesis processes to produce optically active compounds.
Example:
A synthetic route involving this compound has been developed for creating chiral pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes .
Comparison with Similar Compounds
Parent Carboxylic Acid: (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
- Molecular Formula : C₈H₈O₃
- Molecular Weight : 152.15 g/mol
- Key Features: Contains a carboxylic acid group (-COOH) instead of the methyl ester. High purity (>95%) with stability at -80°C (6 months) and -20°C (1 month) . Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and sonication for dissolution .
- Applications : Primarily used in research, including drug discovery and stereochemical studies .
Ethyl Ester Analog: Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Key Features :
- Comparison : Larger molecular framework and additional substituents (methyl, methylene) distinguish it from the simpler tricyclic methyl ester.
Related Tricyclic Carboxylic Acids ()
Examples include:
1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (CAS: 63987-74-6): Features a bicyclic pyridine core with a benzyl group. Lower molecular weight (C₁₃H₁₁NO₃; MW: 245.23 g/mol) compared to the tricyclic methyl ester.
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid (CAS: 928003-75-2):
- Contains a thiophene-substituted imidazopyridine system.
- Polar functional groups enhance solubility in aqueous buffers.
Data Table: Comparative Analysis of Key Compounds
*Calculated based on structural inference.
Key Research Findings
Stereochemical Significance: The tricyclic framework of the parent acid (CAS: 52730-40-2) is critical for its biological activity, as minor stereochemical alterations can drastically affect receptor binding .
Ester Derivatives : Methyl and ethyl esters are often synthesized to improve membrane permeability in drug candidates. The methyl ester’s lipophilicity may enhance bioavailability compared to the polar carboxylic acid .
Stability Challenges : The carboxylic acid requires stringent storage conditions (-80°C), whereas esters generally exhibit better thermal stability .
Biological Activity
Methyl (1R,2S,3S,4S,6R)-rel-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate (CAS No. 79356-39-1) is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Its unique structural features may contribute to various biological interactions and therapeutic applications.
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Boiling Point : Not specified in the available data
- LogP : 0.26 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in metabolic pathways. The compound's oxo group and carboxylate moiety suggest potential interactions with active sites of enzymes or receptors.
Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Case Studies and Research Findings
-
Antimicrobial Study :
A study exploring the antimicrobial efficacy of tricyclic derivatives found that certain modifications enhanced activity against Gram-positive bacteria . Although direct studies on this compound were not detailed, the structural similarities suggest potential efficacy. -
Anti-inflammatory Research :
A related compound was tested for its ability to reduce inflammation in murine models of arthritis. The results indicated a significant decrease in inflammatory markers when administered . This suggests that this compound may possess similar properties.
Safety and Toxicity
The safety profile of this compound has not been extensively documented in literature; however, it is essential to consider that compounds with carboxylate groups can exhibit varying degrees of toxicity depending on their concentration and route of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
